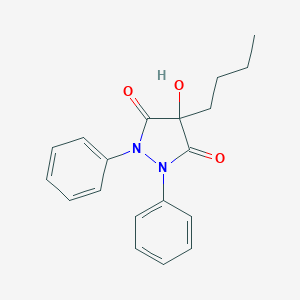
4-Hydroxyphenylbutazone
Übersicht
Beschreibung
4-Hydroxyphenylbutazone, also known as 4-HPB, is a nonsteroidal anti-inflammatory drug (NSAID) that has been used in medical treatment since the early 1950s. It is used to treat rheumatoid arthritis, ankylosing spondylitis, and other inflammatory conditions. 4-HPB is an effective analgesic and antipyretic, and more recently has been used in laboratory experiments to study the effects of inflammation on the body.
Wissenschaftliche Forschungsanwendungen
Quantitative Histopathology and Chromosome Polysomy
A trial examined 4-Hydroxyphenyl-retinamide (4-HPR), a compound related to 4-Hydroxyphenylbutazone, for its potential in inhibiting carcinogenesis, as demonstrated in vitro and animal models. The study, conducted on patients with cervical intraepithelial neoplasia, utilized quantitative pathology and chromosome 9 polysomy to understand the biology and quantify clinical histopathologic changes observed. Despite the lack of activity at the tested dosage, the study provided valuable insights into the methodology for assessing the effects of such compounds on cancer cells (Yamal et al., 2004).
Immunoenhancing Effects in Breast Cancer
Research on N-(4-hydroxyphenyl) retinamide (4-HPR), also related to this compound, explored its antineoplastic action mechanism, which remains largely unknown. A study investigating the natural killer (NK) activity in women treated with 4-HPR as part of a phase III trial on chemoprevention of contralateral disease in mastectomized women revealed that 4-HPR treatment significantly augmented NK activity compared to placebo. This suggests a potential immunoenhancing effect of 4-HPR, which may contribute to its antineoplastic properties (Villa et al., 1993).
Metabolic Implications in Diabetes
A multiplatform metabolomics study in an epidemiological setting evaluated the metabolic footprint of diabetes, where concentrations of over 420 unique small molecules were determined in the blood. While the study did not specifically mention this compound, the comprehensive measurement of endogenous metabolites provides a context for understanding the broader implications of metabolic alterations in disease states and the potential role of compounds like this compound in modulating these metabolic pathways (Suhre et al., 2010).
Chemoprevention in Breast Cancer
This compound-related compound, Fenretinide (4-HPR), was studied for its efficacy in the inhibition of breast cancer in rats, demonstrating its potential as a safer and less teratogenic option compared to other retinoids. The ability of 4-HPR to concentrate in breast tissue rather than the liver suggests a targeted approach for chemoprevention in breast cancer, providing a basis for further exploration of related compounds like this compound in similar contexts (Veronesi et al., 1992).
Wirkmechanismus
Target of Action
4-Hydroxyphenylbutazone is a metabolite of Phenylbutazone . The primary target of this compound is prostaglandin H synthase (PHS) . PHS is an enzyme that plays a crucial role in the inflammatory response. It is involved in the synthesis of prostaglandins, which are lipid compounds that have diverse hormone-like effects, including the mediation of inflammatory responses .
Mode of Action
Phenylbutazone, the parent compound of this compound, acts as a nonsteroidal anti-inflammatory agent (NSAID) and is an efficient reducing cofactor for the peroxidase activity of PHS . This compound itself is an ineffective inhibitor of phs cyclooxygenase
Biochemical Pathways
The action of this compound affects the prostaglandin synthesis pathway. By targeting PHS, it influences the production of prostaglandins, which are key players in the inflammatory response .
Pharmacokinetics
It is known that this compound is a metabolite of phenylbutazone, which suggests that it is produced in the body during the metabolism of phenylbutazone . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
The result of this compound’s action is a potential modulation of the inflammatory response, given its parent compound Phenylbutazone’s role as an NSAID and its target PHS’s involvement in inflammation .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
4-Hydroxyphenylbutazone interacts with prostaglandin H synthase (PHS), a key enzyme involved in the inflammatory response . It acts as an efficient reducing cofactor for the peroxidase activity of PHS . It is an ineffective inhibitor of PHS cyclooxygenase .
Cellular Effects
The cellular effects of this compound are largely tied to its parent compound, Phenylbutazone. Phenylbutazone has been shown to have anti-inflammatory, antipyretic, and analgesic activities . It reduces the production of prostaglandin H and prostacyclin, which are involved in inflammation and pain signaling . As a metabolite, this compound may contribute to these effects.
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with PHS. It serves as a reducing cofactor for the peroxidase activity of PHS, which is involved in the synthesis of prostaglandins . This interaction can influence the inflammatory response by modulating the levels of prostaglandins .
Temporal Effects in Laboratory Settings
It is known that Phenylbutazone, the parent compound, has a prolonged anti-inflammatory effect following intravenous or oral administration . It is plausible that this compound may exhibit similar temporal characteristics.
Dosage Effects in Animal Models
Phenylbutazone, the parent compound, has been used in horses to treat inflammation and pain
Metabolic Pathways
This compound is a metabolite of Phenylbutazone, suggesting that it is part of the metabolic pathway of Phenylbutazone
Eigenschaften
IUPAC Name |
4-butyl-4-hydroxy-1,2-diphenylpyrazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-3-14-19(24)17(22)20(15-10-6-4-7-11-15)21(18(19)23)16-12-8-5-9-13-16/h4-13,24H,2-3,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEBWXHYBNAYKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168584 | |
| Record name | 4-Hydroxyphenylbutazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16860-43-8 | |
| Record name | 4-Butyl-4-hydroxy-1,2-diphenyl-3,5-pyrazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16860-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyphenylbutazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016860438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC382672 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382672 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxyphenylbutazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXYPHENYLBUTAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4ROQ243U3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How is 4-Hydroxyphenylbutazone formed and what is its relationship to Prostaglandin H Synthase (PHS) activity?
A: this compound is a metabolite of the nonsteroidal anti-inflammatory drug phenylbutazone. Research suggests that it forms via a reaction involving two phenylbutazone peroxyl radicals, which rearrange to alkoxy radicals and subsequently abstract hydrogen atoms []. Interestingly, this compound itself does not inhibit PHS cyclooxygenase, unlike its precursor, phenylbutazone. Phenylbutazone's inhibitory action on PHS cyclooxygenase requires its metabolism by PHS hydroperoxidase, highlighting the importance of this enzymatic pathway in modulating PHS activity [].
Q2: Can you elaborate on the structural characterization of this compound and its identification in analytical settings?
A: this compound is characterized by the presence of a hydroxyl group at the 4-position of the phenyl ring in the phenylbutazone structure []. Spectroscopically, the compound exhibits a distinct IR absorption band at 3370 cm-1, characteristic of the O-H stretch []. In proton NMR, the absence of the 4-H peak and the appearance of a broad singlet around 3.3 ppm, attributed to the 4-OH group, confirms its formation []. HPLC methods have been developed for the specific determination of this compound in phenylbutazone samples [], enabling researchers to analyze its presence and quantify its levels.
Q3: Are there any known alternatives or substitutes for this compound in the context of its formation from phenylbutazone?
A: While the provided research does not directly compare this compound with alternative compounds, it highlights that other hydroperoxides capable of rearranging into peroxyl radicals exhibit potent inhibitory effects on PHS cyclooxygenase []. This suggests the potential existence of other molecules that could interfere with PHS activity through similar mechanisms, warranting further investigation into structural analogs or alternative compounds with comparable reactivity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



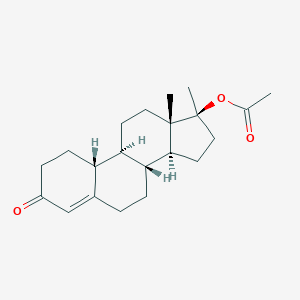

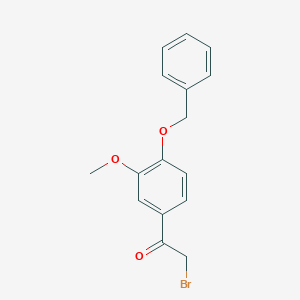

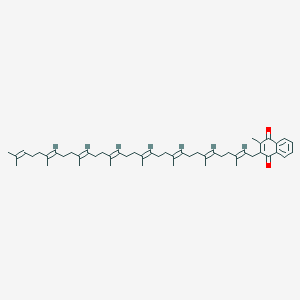
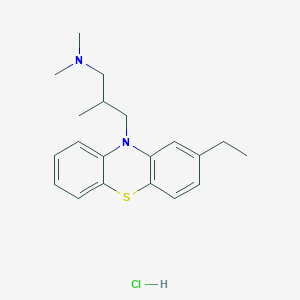
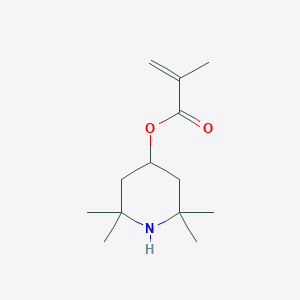


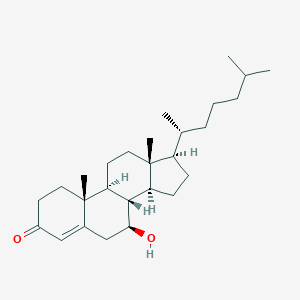
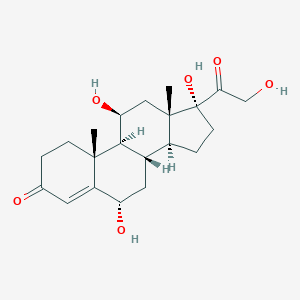
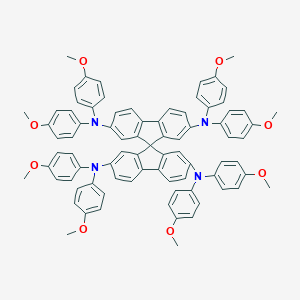

![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine](/img/structure/B30094.png)